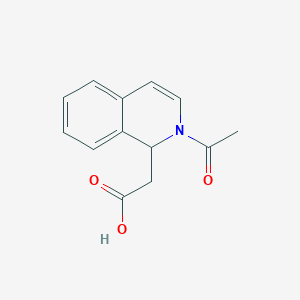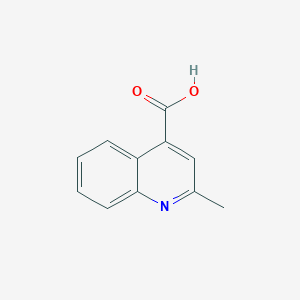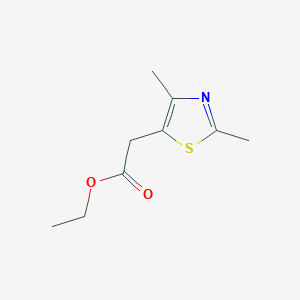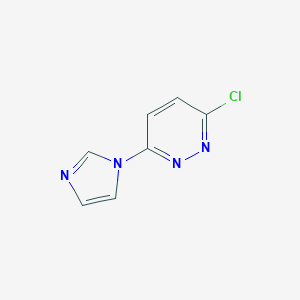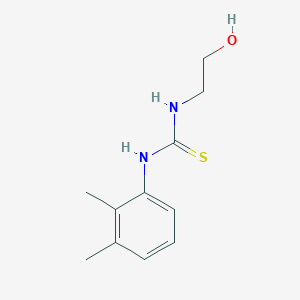![molecular formula C17H11NO B188336 2-phenylnaphtho[1,2-d][1,3]oxazole CAS No. 3574-02-5](/img/structure/B188336.png)
2-phenylnaphtho[1,2-d][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylnaphtho[1,2-d][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphth[1,2-d]oxazole, 2-phenyl- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
While specific industrial production methods for naphth[1,2-d]oxazole, 2-phenyl- are not widely documented, the general approach involves large-scale synthesis using readily available naphthols and amines under controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenylnaphtho[1,2-d][1,3]oxazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually employing reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Applications De Recherche Scientifique
2-phenylnaphtho[1,2-d][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of naphth[1,2-d]oxazole, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of radical intermediates, as indicated by electron paramagnetic resonance (EPR) studies . These intermediates can interact with various biological molecules, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphth[2,1-d]oxazole, 5-bromo-2-phenyl-: This compound features a similar oxazole ring system but with a bromine atom and a different ring fusion pattern.
2-Phenylnaphtho[1,2-d][1,3]oxazole: Another closely related compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
3574-02-5 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
Clé InChI |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Key on ui other cas no. |
3574-02-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


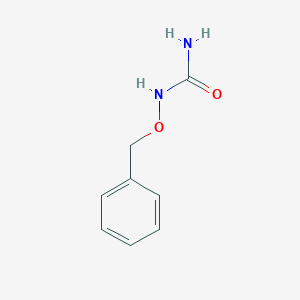
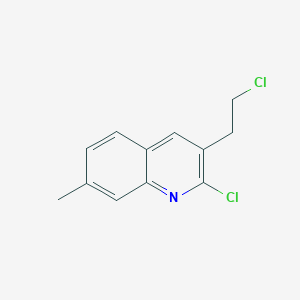
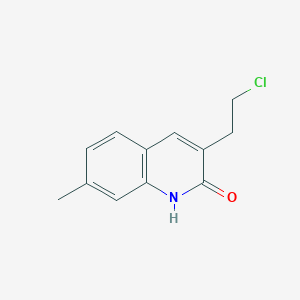
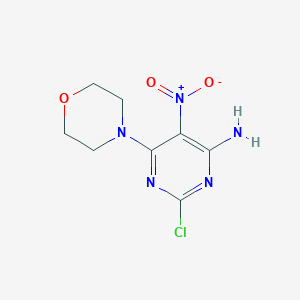
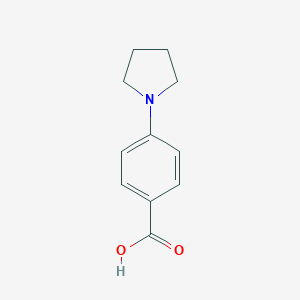
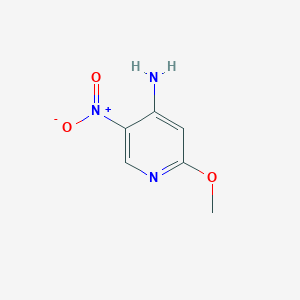
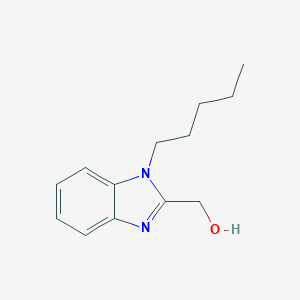
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

